Thiabendazole-d4

Description

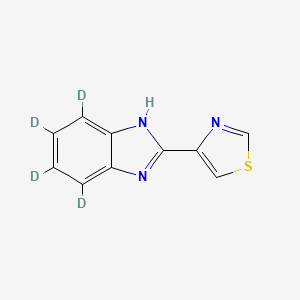

Structure

3D Structure

Properties

IUPAC Name |

4-(4,5,6,7-tetradeuterio-1H-benzimidazol-2-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3S/c1-2-4-8-7(3-1)12-10(13-8)9-5-14-6-11-9/h1-6H,(H,12,13)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCNZQLZVWNLKY-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CSC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)C3=CSC=N3)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001016187 | |

| Record name | Thiabendazole-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190007-20-5 | |

| Record name | Thiabendazole-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Thiabendazole-d4 and its chemical structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thiabendazole-d4, a deuterated analog of the broad-spectrum benzimidazole fungicide and anthelmintic, Thiabendazole. This document details its chemical properties, structure, and its critical role as an internal standard in analytical methodologies.

Core Concepts: Understanding this compound

This compound is a stable isotope-labeled version of Thiabendazole, where four hydrogen atoms on the benzimidazole ring have been replaced with deuterium. This isotopic substitution results in a molecule with a higher molecular weight than its non-labeled counterpart, while maintaining nearly identical chemical and physical properties. This characteristic is paramount for its primary application in analytical chemistry.

Primary Application: Isotope Dilution Mass Spectrometry

The key utility of this compound lies in its use as an internal standard for quantitative analysis by isotope dilution mass spectrometry (IDMS), most commonly coupled with liquid chromatography (LC-MS/MS). In this technique, a known amount of this compound is added to a sample prior to extraction and analysis. Because this compound behaves identically to the endogenous Thiabendazole throughout the sample preparation and chromatographic separation processes, any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the analyte to the internal standard, a highly accurate and precise quantification of the Thiabendazole in the original sample can be achieved, effectively correcting for matrix effects and variations in extraction efficiency.

Chemical Identity and Properties

Below is a summary of the key chemical identifiers and properties of this compound.

| Property | Value |

| Chemical Name | 2-(4-Thiazolyl)-1H-benzimidazole-4,5,6,7-d4 |

| Synonyms | This compound (benzimidazole-d4), 4,5,6,7-Tetradeuterio-2-(1,3-thiazol-4-yl)-1H-benzimidazole |

| CAS Number | 1190007-20-5 |

| Molecular Formula | C₁₀H₃D₄N₃S |

| Molecular Weight | 205.27 g/mol |

| Isotopic Enrichment | ≥99 atom % D |

| Chemical Purity | ≥95% (via HPLC) |

| Appearance | Off-white to white solid |

| Storage | -20°C is recommended for long-term storage. |

Chemical Structure

The chemical structure of this compound is characterized by a thiazole ring linked to a deuterated benzimidazole ring system.

Caption: Chemical structure of this compound.

Experimental Protocols

The following is a representative experimental protocol for the quantification of Thiabendazole in a liquid matrix, such as fruit juice, using this compound as an internal standard with LC-MS/MS. This protocol is a composite of established methodologies and should be adapted and validated for specific laboratory conditions and matrices.

1. Materials and Reagents

-

Thiabendazole analytical standard (≥98% purity)

-

This compound internal standard (≥99 atom % D, ≥95% chemical purity)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

2. Standard Solution Preparation

-

Thiabendazole Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of Thiabendazole standard and dissolve in 100 mL of methanol.

-

This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh approximately 1 mg of this compound and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the Thiabendazole stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to achieve a concentration range relevant to the expected sample concentrations (e.g., 1-100 ng/mL).

-

Internal Standard Spiking Solution (e.g., 1 µg/mL): Dilute the this compound stock solution with a suitable solvent. The final concentration in the sample should be optimized.

3. Sample Preparation

-

Homogenization: For solid samples, homogenize a representative portion. For liquid samples like juice, ensure it is well-mixed.

-

Spiking with Internal Standard: To a known volume or weight of the sample (e.g., 5 mL of juice), add a precise volume of the this compound internal standard spiking solution (e.g., 50 µL of 1 µg/mL solution). Vortex for 30 seconds.

-

Extraction: Add an appropriate extraction solvent (e.g., 10 mL of acetonitrile), and vortex or shake vigorously for 1-2 minutes.

-

Centrifugation: Centrifuge the sample at a sufficient speed to pellet solid debris (e.g., 4000 rpm for 10 minutes).

-

Solid Phase Extraction (SPE) Cleanup (if necessary for complex matrices):

-

Condition the SPE cartridge with methanol followed by deionized water.

-

Load the supernatant from the centrifugation step onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the analyte and internal standard with a suitable solvent (e.g., methanol or acetonitrile).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase (e.g., 1 mL of 50:50 acetonitrile:water with 0.1% formic acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.

-

Column: A suitable reversed-phase column (e.g., C18, 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Thiabendazole: Precursor ion (m/z) → Product ion(s) (e.g., 202.1 → 175.1, 131.1).

-

This compound: Precursor ion (m/z) → Product ion(s) (e.g., 206.1 → 179.1, 135.1).

-

-

Collision energies and other MS parameters should be optimized for the specific instrument.

-

5. Quantification

-

Construct a calibration curve by plotting the ratio of the peak area of Thiabendazole to the peak area of this compound against the concentration of the Thiabendazole calibration standards.

-

Determine the concentration of Thiabendazole in the samples by interpolating the analyte/internal standard peak area ratio from the calibration curve.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the analysis of Thiabendazole using this compound.

Thiabendazole-d4 physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of Thiabendazole-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a deuterated analog of the broad-spectrum anthelmintic and fungicide, Thiabendazole. This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information for their work.

Chemical Identity and Physical Properties

This compound is a stable, isotopically labeled version of Thiabendazole, primarily used as an internal standard in analytical methodologies, such as mass spectrometry, to quantify the unlabeled compound in various matrices.[1][2] The deuterium labeling on the benzimidazole ring provides a distinct mass difference, facilitating its use in quantitative analysis.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 4-(4,5,6,7-tetradeuterio-1H-benzimidazol-2-yl)-1,3-thiazole | [3] |

| Synonyms | 2-(4-Thiazolyl)-1H-benzimidazole-d4, 4,5,6,7-Tetradeuterio-2-(1,3-thiazol-4-yl)-1H-benzimidazole | [3][4] |

| CAS Number | 1190007-20-5 | [3] |

| Unlabeled CAS Number | 148-79-8 | [3] |

| Molecular Formula | C₁₀D₄H₃N₃S | [1][3][4] |

| Appearance | Off-White to Pale Beige Solid | [2][4] |

| Storage Temperature | -20°C | [3] |

| Purity | >95% (HPLC) | [3] |

| Isotopic Enrichment | 99 atom % D | [5] |

| Stability | Stable under recommended storage conditions. Should be re-analyzed for chemical purity after three years. | [5] |

Spectroscopic and Physicochemical Data

The following tables summarize the key spectroscopic and physicochemical properties of this compound and its unlabeled counterpart for comparative purposes.

Table 2: Spectroscopic and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 205.27 g/mol | [1][3][4] |

| Accurate Mass | 205.061 g/mol | [3] |

| Solubility | DMSO: 50 mg/mL (with sonication), H₂O: 0.1 mg/mL (with sonication) | [6][7] |

Table 3: Physicochemical Properties of Unlabeled Thiabendazole

| Property | Value | Source(s) |

| Molecular Weight | 201.25 g/mol | [8] |

| Melting Point | 304-305 °C | [8][9] |

| Boiling Point | 446.0 ± 37.0 °C at 760 mmHg | [10] |

| Water Solubility | <50 mg/L at 25 °C (pH 5-12) | [8][9] |

| LogP | 2.47 | [10] |

Experimental Protocols

Synthesis of Thiabendazole

While the specific synthesis protocol for this compound is not detailed in the provided results, a common synthesis for the unlabeled Thiabendazole involves the reaction of 4-thiazolecarboxamide with o-phenylenediamine in polyphosphoric acid.[11] An alternative synthesis is also described where 4-cyanothiazole is reacted with aniline, followed by N-chlorination and a base-induced nitrene insertion.[11] The synthesis of the deuterated analog would likely follow a similar pathway, utilizing a deuterated o-phenylenediamine as a starting material.

Quantification of Thiabendazole Metabolites using LC-MS/MS

A common application for this compound is as an internal standard for the quantification of Thiabendazole and its metabolites, such as 5-hydroxythiabendazole (5-OH-TBZ), in biological matrices like urine. The following is a generalized experimental protocol based on such an application.[12]

Objective: To quantify the concentration of 5-OH-TBZ in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.

Materials:

-

5-OH-TBZ analytical standard

-

This compound (internal standard)

-

Human urine samples

-

β-glucuronidase/arylsulfatase

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

-

Methanol, acetonitrile, and ammonium acetate for mobile phases

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Spike a known amount of this compound internal standard into each urine sample.

-

To deconjugate the metabolites, treat the urine samples with β-glucuronidase/arylsulfatase.[12]

-

Acidify the samples.

-

-

Solid Phase Extraction (SPE):

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Perform chromatographic separation on a suitable column.

-

Detect and quantify the analyte and internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The transitions for Thiabendazole are m/z 202.0 -> 175.1 and 202.0 -> 131.2.[13]

-

-

Data Analysis:

-

Generate a calibration curve using known concentrations of 5-OH-TBZ.

-

Calculate the concentration of 5-OH-TBZ in the urine samples based on the peak area ratio of the analyte to the internal standard.

-

Signaling and Metabolic Pathways

Mechanism of Action

The primary mechanism of action for Thiabendazole as an anthelmintic is the inhibition of the helminth-specific enzyme fumarate reductase, which is crucial for the parasite's energy metabolism.[11][14][15] As a fungicide, it is known to bind to fungal tubulin, thereby disrupting microtubule assembly.[11]

Metabolic Pathway

In mammals, including humans, Thiabendazole is rapidly absorbed and extensively metabolized in the liver.[14][16] The principal metabolic pathway involves the hydroxylation of the benzimidazole ring to form 5-hydroxythiabendazole (5-OH-TBZ).[8][14] This metabolite is then conjugated with glucuronic acid or sulfate before being excreted in the urine.[8][14]

Caption: Metabolic pathway of Thiabendazole in mammals.

Experimental and Logical Workflows

LC-MS/MS Experimental Workflow

The following diagram illustrates the general workflow for the quantification of Thiabendazole metabolites using LC-MS/MS with a deuterated internal standard.

Caption: Workflow for LC-MS/MS analysis of Thiabendazole metabolites.

Synthesis Pathway of Thiabendazole

This diagram illustrates a reported synthesis pathway for Thiabendazole.

Caption: A synthesis route for Thiabendazole.

References

- 1. scbt.com [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound (Major) | LGC Standards [lgcstandards.com]

- 4. This compound (Major) | CymitQuimica [cymitquimica.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. glpbio.com [glpbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Thiabendazole | C10H7N3S | CID 5430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. EXTOXNET PIP - THIABENDAZOLE [extoxnet.orst.edu]

- 10. This compound | CAS#:1190007-20-5 | Chemsrc [chemsrc.com]

- 11. Tiabendazole - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. epa.gov [epa.gov]

- 14. go.drugbank.com [go.drugbank.com]

- 15. Thiabendazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 16. youtube.com [youtube.com]

Thiabendazole-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Thiabendazole-d4, a deuterated analog of the broad-spectrum anthelmintic and fungicide, Thiabendazole. This document furnishes essential chemical data, a detailed analytical methodology, and an illustrative representation of the parent compound's mechanism of action. This compound serves as a crucial tool in pharmacokinetic and metabolic studies, enabling precise quantification of Thiabendazole in biological matrices.

Core Chemical and Physical Data

This compound is a stable, isotopically labeled version of Thiabendazole. The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based analytical methods.

| Property | Value |

| Chemical Name | 2-(4-Thiazolyl)-1H-benzimidazole-d4 |

| CAS Number | 1190007-20-5 |

| Molecular Formula | C₁₀H₃D₄N₃S |

| Molecular Weight | 205.27 g/mol [1] |

| Appearance | White to off-white solid |

Note: The CAS number for the unlabeled parent compound, Thiabendazole, is 148-79-8.

Analytical Methodology: Quantification of Thiabendazole using this compound as an Internal Standard

The following protocol outlines a robust and sensitive method for the quantification of Thiabendazole in biological samples, such as plasma or tissue homogenates, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard. The use of a deuterated internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.

Sample Preparation

-

Spiking: To 100 µL of the biological sample (e.g., plasma), add a known concentration of this compound solution (e.g., 10 µL of a 1 µg/mL solution in methanol).

-

Protein Precipitation: Add 300 µL of acetonitrile to the sample to precipitate proteins.

-

Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient elution using (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Thiabendazole: m/z 202.0 -> 175.0

-

This compound: m/z 206.0 -> 179.0

-

-

Collision Energy: Optimized for each transition.

-

Quantification

A calibration curve is constructed by plotting the ratio of the peak area of Thiabendazole to the peak area of this compound against the known concentrations of Thiabendazole standards. The concentration of Thiabendazole in the unknown samples is then determined from this calibration curve.

Mechanism of Action of Thiabendazole

The primary mechanism of action of Thiabendazole involves the inhibition of the mitochondrial enzyme fumarate reductase in helminths.[2][3] This enzyme is a key component of the anaerobic respiration pathway in many parasitic worms. By inhibiting fumarate reductase, Thiabendazole disrupts the parasite's energy metabolism, leading to its paralysis and eventual death.

This guide provides essential information for researchers working with this compound. The provided analytical method serves as a robust starting point for developing and validating assays for the quantification of Thiabendazole in various experimental settings. The understanding of the parent compound's mechanism of action can further aid in the design and interpretation of studies utilizing this deuterated analog.

References

- 1. mdpi.com [mdpi.com]

- 2. Fumarate reductase: a target for therapeutic intervention against Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of electron transport (ET) inhibitors and thiabendazole on the fumarate reductase (FR) and succinate dehydrogenase (SDH) of Strongyloides ratti infective (L3) larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of Deuterated Thiabendazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of deuterated thiabendazole, specifically focusing on thiabendazole-d4, which is labeled on the benzene ring. This isotopically labeled compound is a critical tool in pharmacokinetic studies, metabolic profiling, and as an internal standard for quantitative mass spectrometry assays. The following sections detail the synthetic pathway, experimental protocols, purification methods, and expected analytical data.

Overview of the Synthetic Strategy

The synthesis of this compound [4-(4,5,6,7-tetradeuterio-1H-benzimidazol-2-yl)-1,3-thiazole] is approached via a multi-step process. The core strategy involves the initial synthesis of a deuterated precursor, o-phenylenediamine-d4, followed by a well-established condensation reaction to form the final benzimidazole heterocyclic structure.

The logical synthetic pathway is as follows:

-

Deuteration of Precursor: Hydrogen-deuterium exchange on 2-nitroaniline to produce 2-nitroaniline-d4.

-

Reduction: Reduction of the nitro group of 2-nitroaniline-d4 to yield o-phenylenediamine-d4.

-

Condensation: Acid-catalyzed condensation of o-phenylenediamine-d4 with 4-cyanothiazole to form the crude this compound.

This approach is advantageous as it utilizes commercially available starting materials and employs robust, high-yielding reactions.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of o-Phenylenediamine-d4

Step 2.1.1: Deuteration of 2-Nitroaniline

This procedure is based on established methods for hydrogen-isotope exchange on nitroaromatics using a silver catalyst.[1]

-

Reagents:

-

2-Nitroaniline (1.0 eq)

-

Silver(I) Carbonate (Ag₂CO₃, 0.2 eq)

-

Triphenylphosphine (PPh₃, 0.45 eq)

-

Potassium Carbonate (K₂CO₃, 1.0 eq)

-

Deuterium Oxide (D₂O, 25 eq)

-

Methyl tert-butyl ether (MTBE)

-

-

Procedure:

-

To a sealed reaction vessel, add 2-nitroaniline, Ag₂CO₃, PPh₃, and K₂CO₃.

-

Add MTBE as the solvent, followed by D₂O.

-

Seal the vessel under an inert atmosphere (Argon or Nitrogen).

-

Heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Monitor the reaction progress by taking aliquots and analyzing via ¹H NMR (for disappearance of aromatic signals) or Mass Spectrometry (for deuterium incorporation). The reaction may require 24-48 hours for high levels of deuteration.

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with ethyl acetate or a similar organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 2-nitroaniline-d4.

-

Step 2.1.2: Reduction of 2-Nitroaniline-d4

This protocol uses catalytic hydrogenation, a clean and efficient method for nitro group reduction.[2]

-

Reagents:

-

2-Nitroaniline-d4 (1.0 eq)

-

Palladium on Carbon (10% Pd/C, 2-5 mol%)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Dissolve the crude 2-nitroaniline-d4 in methanol or ethanol in a hydrogenation vessel.

-

Carefully add the Pd/C catalyst to the solution under an inert atmosphere.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-4 atm) and stir vigorously at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

-

Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain crude o-phenylenediamine-d4, which can be used in the next step without further purification.

-

Synthesis of this compound

This procedure is adapted from a high-yield, water-based synthesis of thiabendazole.[3]

-

Reagents:

-

o-Phenylenediamine-d4 (1.0 eq)

-

4-Cyanothiazole (1.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine-d4 in deionized water.

-

Slowly add concentrated HCl to adjust the pH to approximately 2.5 - 4.0. An exothermic reaction will occur, forming the hydrochloride salt.

-

Add a stoichiometric amount of 4-cyanothiazole to the acidic solution.

-

Heat the reaction mixture to reflux (approximately 103-104 °C) with stirring.

-

Maintain the pH of the reaction by periodic addition of concentrated HCl if necessary.

-

Continue refluxing for 2-6 hours. The product, this compound, is only slightly soluble and will precipitate out of the solution as it forms.

-

Monitor the reaction completion by TLC or LC-MS.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the crude product thoroughly with deionized water and then with a cold 50:50 methanol/water mixture to remove unreacted starting materials and other impurities.[3]

-

Dry the solid in a vacuum oven at 80-90 °C to yield crude this compound.

-

Purification of this compound

High purity is essential for the intended applications of deuterated thiabendazole. A multi-step purification process involving recrystallization and preparative HPLC is recommended.

Caption: Purification workflow for this compound.

Recrystallization Protocol

Recrystallization is an effective method for removing bulk impurities.

-

Solvent Selection: Thiabendazole has low solubility in many common organic solvents but is slightly soluble in alcohols.[4] Ethanol is a suitable solvent for recrystallization.[5]

-

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely. Use a hot plate and a reflux condenser to avoid solvent loss.

-

If any insoluble impurities remain, perform a hot filtration to remove them.

-

Allow the clear solution to cool slowly to room temperature. Crystal formation should begin as the solution cools.

-

Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold ethanol.

-

Dry the crystals under vacuum.

-

Preparative HPLC Protocol

For achieving the highest purity (>98%), preparative High-Performance Liquid Chromatography (HPLC) is the final step. The conditions below are adapted from analytical methods.[6]

-

Instrumentation: A preparative HPLC system with a UV detector.

-

Column: A reversed-phase C18 column suitable for preparative scale.

-

Mobile Phase: A gradient of Acetonitrile (MeCN) and water, with an acidic modifier to ensure good peak shape.

-

Solvent A: 0.1% Formic Acid or 0.15% Sulfuric Acid in Water

-

Solvent B: Acetonitrile (MeCN)

-

-

Procedure:

-

Dissolve the recrystallized this compound in a suitable solvent (e.g., DMF, DMSO, or the initial mobile phase composition).

-

Filter the sample solution through a 0.45 µm filter before injection.

-

Set up a gradient elution method. A typical gradient might run from 10% B to 70% B over 20-30 minutes.

-

Monitor the elution at a wavelength of ~300 nm, where thiabendazole has a strong absorbance.[4][6]

-

Collect the fractions corresponding to the main product peak.

-

Combine the pure fractions and remove the organic solvent (acetonitrile) under reduced pressure.

-

Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final, highly pure this compound as a fluffy white powder.

-

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound. Data for yields are based on analogous non-deuterated synthesis and represent typical expectations.[3][7]

Table 1: Synthesis Yields and Purity

| Step | Product | Expected Yield (%) | Expected Purity (Crude) |

| H/D Exchange | 2-Nitroaniline-d4 | >90% | >95% (Isotopic) |

| Reduction | o-Phenylenediamine-d4 | >85% | Used directly |

| Condensation | This compound | 85 - 99% | ~98% (HPLC Area)[3] |

Table 2: Purification and Final Product Specifications

| Purification Step | Purity Target | Analytical Method |

| Recrystallization | >95% | HPLC |

| Preparative HPLC | >98% | HPLC |

| Final Product | Specification | Method |

| Chemical Purity | ≥ 98% | HPLC-UV |

| Isotopic Purity | ≥ 98% atom % D | Mass Spectrometry |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |

Table 3: Example Preparative HPLC Parameters

| Parameter | Value |

| Column | C18, 10 µm, 250 x 21.2 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 70% B over 25 min |

| Flow Rate | 20 mL/min |

| Detection | UV at 300 nm |

| Injection Volume | 1-5 mL (concentrated solution) |

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. WO1994025457A1 - Process for preparing thiabendazole - Google Patents [patents.google.com]

- 4. Thiabendazole [drugfuture.com]

- 5. researchgate.net [researchgate.net]

- 6. HPLC Method for Analysis of Thiabendazole on Primesep 100 Column | SIELC Technologies [sielc.com]

- 7. CN112062723A - Preparation method of thiabendazole intermediate - Google Patents [patents.google.com]

Spectral and Mechanistic Analysis of Thiabendazole-d4: A Technical Overview

This guide provides an in-depth analysis of the spectral properties of Thiabendazole-d4, focusing on its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. This document outlines detailed experimental protocols and presents a visualization of the compound's proposed mechanism of action.

Mass Spectrometry (MS) Data

Mass spectrometry of this compound reveals a molecular ion peak consistent with the incorporation of four deuterium atoms. The fragmentation pattern is expected to be similar to that of unlabeled Thiabendazole, with a corresponding mass shift for fragments containing the deuterated benzimidazole ring.

Table 1: Mass Spectrometry Data for Thiabendazole and this compound.

| Compound | Molecular Formula | Molecular Weight | Key Mass Spectral Peaks (m/z) |

|---|---|---|---|

| Thiabendazole | C₁₀H₇N₃S | 201.25 g/mol | 201 (M⁺, 100%), 174 (69%)[1] |

| this compound | C₁₀D₄H₃N₃S | 205.27 g/mol | 205 ([M+H]⁺), 178 (Expected Fragment) |

Note: The fragmentation data for this compound is predicted based on the pattern of the unlabeled compound.

This protocol outlines a general procedure for the analysis of this compound in a given matrix.

-

Sample Preparation:

-

Samples are subjected to a solid-phase extraction (SPE) procedure for purification and concentration. Oasis HLB cartridges are a suitable choice.[2]

-

Thiabendazole is eluted from the cartridge using methanol.[2]

-

The eluate is evaporated to dryness and then reconstituted in a solution of acetonitrile and 10 mM ammonium acetate (60/40 v/v).[2]

-

-

Chromatographic Separation:

-

HPLC System: A standard high-performance liquid chromatography system.

-

Mobile Phase: A gradient of acetonitrile and 10 mM ammonium acetate.

-

Column: A C18 reverse-phase column is typically used.

-

Injection Volume: 10 µL.[2]

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) or Atmospheric-Pressure Chemical Ionization (APCI) in positive mode to generate the protonated molecular ion [M+H]⁺.[3]

-

MRM Transitions: For quantitative analysis, multiple reaction monitoring (MRM) is employed. For Thiabendazole, the transitions m/z 202.0 → 175.1 and m/z 202.0 → 131.2 are monitored.[2] For this compound, the expected primary transition would be m/z 206.0 → 179.1.

-

Tuning: The instrument is tuned by infusing a standard solution of the analyte to optimize parameters such as spray voltage, gas flows, and collision energy for maximum sensitivity.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of this compound. The defining feature of the this compound spectrum is the absence of signals corresponding to the protons on the benzimidazole ring, which have been substituted with deuterium.

The ¹³C NMR spectrum of this compound is expected to be very similar to that of its unlabeled counterpart. Minor shifts may be observed for the deuterated carbons due to isotopic effects.

Table 2: ¹³C NMR Spectral Data for Thiabendazole in DMSO-d₆.

| Chemical Shift (ppm) | Intensity |

|---|---|

| 155.40 | 830.00 |

| 146.93 | 574.00 |

| 143.72 | 151.00 |

| 121.70 | 250.00 |

| 119.28 | 1000.00 |

| 118.75 | Not specified |

| 111.72 | 218.00 |

Data sourced from PubChem for unlabeled Thiabendazole.[1]

While specific experimental ¹H NMR data for this compound is not widely available, the spectrum can be predicted based on the structure. The four protons on the benzene ring of the benzimidazole moiety are replaced by deuterium. Therefore, the complex aromatic signals arising from this ring in the spectrum of unlabeled Thiabendazole will be absent. The remaining signals will be from the protons on the thiazole ring and the N-H proton of the benzimidazole.

This protocol provides a general method for acquiring NMR spectra of this compound.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is a common choice for benzimidazole compounds.[1]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.

-

Temperature: Standard ambient probe temperature (e.g., 298 K).

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 12-16 ppm.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 200-240 ppm.

-

Number of Scans: 1024 or more scans may be required to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Mechanism of Action and Signaling Pathway

Thiabendazole's primary mechanism of action as an anthelmintic and antifungal agent involves the disruption of critical cellular processes in the target organisms. The most cited mechanism is the inhibition of the mitochondrial enzyme fumarate reductase, which is crucial for anaerobic energy metabolism in many helminths.[4][5] Additionally, like other benzimidazoles, it is known to interfere with the polymerization of microtubules, affecting cell division, structure, and intracellular transport.[6]

Caption: Proposed dual mechanism of action for Thiabendazole.

References

- 1. Thiabendazole | C10H7N3S | CID 5430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Thiabendazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. m.youtube.com [m.youtube.com]

Thiabendazole-d4: A Technical Guide to Isotopic Labeling and Purity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Thiabendazole-d4, a deuterated analog of the broad-spectrum benzimidazole fungicide and anthelmintic, Thiabendazole. This document details its isotopic labeling, methods for purity and enrichment analysis, and its application in analytical methodologies.

Core Compound Information

This compound is a stable isotope-labeled version of Thiabendazole, where four hydrogen atoms on the benzimidazole ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis of Thiabendazole in various matrices by mass spectrometry.

| Property | Value | Reference |

| Chemical Name | 4,5,6,7-Tetradeuterio-2-(1,3-thiazol-4-yl)-1H-benzimidazole | [1] |

| Chemical Formula | C₁₀D₄H₃N₃S | [1] |

| Molecular Weight | 205.272 g/mol | [1] |

| CAS Number | 1190007-20-5 | [1] |

| Appearance | White to off-white solid | Inferred from Thiabendazole properties[2] |

| Solubility | Sparingly soluble in water, soluble in dilute acid and alkali | Inferred from Thiabendazole properties[2] |

Isotopic Labeling and Synthesis

The deuterium atoms in this compound are located on the benzene ring of the benzimidazole moiety. The synthesis of this compound, while not extensively published, can be logically approached by adapting established methods for benzimidazole synthesis using a deuterated precursor. A plausible synthetic route involves the condensation of a deuterated o-phenylenediamine with 4-thiazolecarboxaldehyde or a related derivative.

Proposed Synthetic Pathway:

Caption: A proposed synthetic pathway for this compound.

Purity and Isotopic Enrichment Analysis

Ensuring the chemical and isotopic purity of this compound is critical for its use as an internal standard. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chemical Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the chemical purity of this compound.

| Parameter | Description |

| Instrumentation | HPLC system with UV or Photodiode Array (PDA) detector. |

| Column | Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm). |

| Mobile Phase | A gradient or isocratic mixture of acetonitrile and a buffer (e.g., ammonium acetate or phosphate buffer). |

| Detection | UV detection at approximately 302 nm. |

| Purity Specification | Typically >95%[1]. |

Isotopic Enrichment Analysis

The isotopic enrichment of this compound is a measure of the percentage of molecules that contain the desired four deuterium atoms. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal techniques for this determination.

3.2.1. High-Resolution Mass Spectrometry (HRMS)

HRMS can distinguish between the masses of the unlabeled (d0) and various deuterated (d1, d2, d3, d4) forms of Thiabendazole.

Experimental Protocol for Isotopic Enrichment by HRMS:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water).

-

Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled with a liquid chromatography system (LC-HRMS).

-

Data Acquisition: The instrument is operated in full scan mode to acquire the mass spectrum of the molecular ion region of this compound.

-

Data Analysis:

-

The theoretical isotopic distribution for a molecule with the elemental formula C₁₀D₄H₃N₃S is calculated.

-

The experimentally observed isotopic distribution is measured from the acquired mass spectrum.

-

The relative intensities of the peaks corresponding to the d0, d1, d2, d3, and d4 species are determined.

-

The isotopic enrichment is calculated as the percentage of the d4 species relative to the sum of all deuterated and non-deuterated species.

-

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ²H NMR can be used to confirm the positions of deuterium labeling and to quantify the isotopic enrichment.

Experimental Protocol for Isotopic Enrichment by NMR:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).

-

¹H NMR Analysis: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals in the aromatic region corresponding to the benzimidazole ring confirms the location of the deuterium labels. The residual proton signals can be integrated to quantify the amount of non-deuterated and partially deuterated species.

-

²H NMR Analysis: The ²H NMR spectrum will show a signal corresponding to the deuterium atoms on the benzimidazole ring, confirming their presence.

| Analytical Technique | Information Provided |

| HPLC-UV/PDA | Chemical Purity |

| High-Resolution Mass Spectrometry (HRMS) | Isotopic distribution and enrichment |

| ¹H NMR | Position of deuteration and quantification of residual protons |

| ²H NMR | Confirmation of deuterium presence |

Application as an Internal Standard

The primary application of this compound is as an internal standard in the quantitative analysis of Thiabendazole in complex matrices such as food, environmental, and biological samples. Its similar chemical and physical properties to the unlabeled analyte, but distinct mass, allow for accurate correction of matrix effects and variations in sample preparation and instrument response.

Experimental Workflow for Thiabendazole Analysis using this compound:

Caption: Workflow for Thiabendazole analysis using this compound.

Mechanism of Action

The mechanism of action of Thiabendazole, and by extension this compound, involves the inhibition of the mitochondrial enzyme fumarate reductase in helminths and fungi. This disruption of the electron transport chain interferes with the parasite's energy metabolism.

Signaling Pathway of Thiabendazole's Action:

Caption: Inhibition of fumarate reductase by Thiabendazole.

Conclusion

This compound is an essential tool for researchers and analytical scientists requiring accurate quantification of Thiabendazole. Its well-defined isotopic labeling and high purity, verified by robust analytical techniques, ensure its reliability as an internal standard. Understanding its synthesis, purity assessment, and proper application is paramount for achieving accurate and reproducible results in research and regulatory monitoring.

References

Methodological & Application

Application Note: Quantification of Thiabendazole in Citrus Fruits Using a Stable Isotope Dilution LC-MS/MS Method

Abstract

This application note details a robust and sensitive method for the quantification of thiabendazole (TBZ) residues in citrus fruits, including oranges, lemons, and grapefruits. The method utilizes a simple and efficient sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure high accuracy and precision, and to effectively mitigate matrix effects, a stable isotope-labeled internal standard, Thiabendazole-d4, is employed. This method is suitable for routine monitoring of TBZ in citrus fruits to ensure compliance with regulatory limits.

Introduction

Thiabendazole is a broad-spectrum benzimidazole fungicide and parasiticide widely used in agriculture for the post-harvest treatment of citrus fruits to control mold and rot, thereby extending their shelf life. Due to potential human health concerns associated with pesticide residues in food, regulatory bodies worldwide have established maximum residue limits (MRLs) for thiabendazole in various commodities. Accurate and reliable analytical methods are crucial for the monitoring of these residues to safeguard consumer health.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for pesticide residue analysis due to its high selectivity, sensitivity, and ability to handle complex matrices. The use of a stable isotope-labeled internal standard, such as this compound, in a stable isotope dilution analysis (SIDA) further enhances the method's reliability by compensating for variations in sample preparation and instrumental response. This application note provides a detailed protocol for the determination of thiabendazole in citrus fruits using this advanced analytical approach.

Experimental Protocols

Materials and Reagents

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

-

Reagents: Formic acid (LC-MS grade), Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate

-

Standards: Thiabendazole (≥99% purity), this compound (≥98% purity)

-

Sample Preparation: QuEChERS extraction tubes and cleanup kits (containing PSA, C18, and MgSO₄), 50 mL polypropylene centrifuge tubes, 2 mL autosampler vials.

Standard and Sample Preparation

Standard Stock Solutions: Prepare individual stock solutions of thiabendazole and this compound in methanol at a concentration of 1 mg/mL. Store these solutions at -20°C.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with a mixture of acetonitrile and water (1:1, v/v) to create a calibration curve ranging from 1 to 100 ng/mL. Each calibration standard should contain the internal standard, this compound, at a constant concentration (e.g., 50 ng/mL).

Sample Preparation (QuEChERS):

-

Homogenization: Homogenize the whole citrus fruit sample.

-

Extraction:

-

Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the appropriate amount of this compound internal standard solution.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent, C18 sorbent, and anhydrous MgSO₄.

-

Vortex for 30 seconds.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned extract and dilute it with the initial mobile phase.

-

Transfer the final solution to a 2 mL autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Start at 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |

Mass Spectrometry (MS) Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | Optimized for the specific instrument |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |

| Thiabendazole | 202.1 | 175.1 | 131.2 | 25 |

| This compound | 206.1 | 179.1 | 135.2 | 25 |

Note: Collision energies should be optimized for the specific instrument being used.

Results and Discussion

The developed LC-MS/MS method with a stable isotope-labeled internal standard provides excellent performance for the quantification of thiabendazole in citrus fruit matrices. The use of this compound effectively compensates for any loss of analyte during sample preparation and for matrix-induced ion suppression or enhancement, leading to high accuracy and precision.

Method Validation Data

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD). The following tables summarize the performance characteristics of the method.

Table 1: Linearity, LOD, and LOQ

| Parameter | Value |

| Linear Range | 1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.002 mg/kg[1] |

| Limit of Quantification (LOQ) | 0.006 mg/kg[1] |

Table 2: Accuracy and Precision (Recovery and RSD)

| Spiking Level (mg/kg) | Mean Recovery (%) | RSD (%) |

| 0.01 | 95.2 | 4.5 |

| 0.1 | 98.6 | 3.2 |

| 1.0 | 101.3 | 2.8 |

Representative data based on typical method performance for thiabendazole in citrus matrices.[1]

Visualizations

Caption: Experimental workflow for the quantification of thiabendazole in citrus fruits.

Conclusion

The described application note provides a detailed and reliable method for the quantification of thiabendazole in citrus fruits using LC-MS/MS with a stable isotope-labeled internal standard. The QuEChERS sample preparation is efficient and straightforward, and the use of this compound ensures high-quality data by correcting for matrix effects and procedural losses. This method is well-suited for high-throughput laboratories performing routine monitoring of pesticide residues in food samples.

References

Application Note: Quantitative Analysis of Thiabendazole in Food Matrices using Isotope Dilution Mass Spectrometry with Thiabendazole-d4

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and highly accurate method for the quantification of Thiabendazole in food matrices using Isotope Dilution Mass Spectrometry (IDMS) with a stable isotope-labeled internal standard, Thiabendazole-d4. The use of this compound ensures high precision and accuracy by correcting for matrix effects and variations in sample preparation and instrument response.[1][2] This document provides a comprehensive protocol for sample preparation, LC-MS/MS analysis, and data processing, making it an invaluable resource for laboratories involved in food safety testing and pesticide residue analysis.

Introduction

Thiabendazole (TBZ) is a widely used benzimidazole fungicide and parasiticide employed to control a range of fungal diseases in fruits and vegetables, both pre- and post-harvest.[3] Due to its potential for human consumption through treated produce, regulatory bodies worldwide have established maximum residue limits (MRLs) for Thiabendazole in various food commodities. Accurate and reliable quantification of Thiabendazole residues is therefore crucial to ensure food safety and compliance with these regulations.

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for quantitative measurements.[4][5] It relies on the addition of a known amount of an isotopically labeled analogue of the analyte to the sample at the beginning of the analytical process. The labeled compound, in this case, this compound, behaves chemically and physically identically to the native analyte (Thiabendazole) throughout extraction, purification, and analysis.[1] By measuring the ratio of the native analyte to the labeled internal standard, accurate quantification can be achieved, effectively compensating for any losses during sample workup and fluctuations in mass spectrometric response.[2]

This application note provides a detailed protocol for the analysis of Thiabendazole in food matrices using LC-MS/MS with this compound as the internal standard.

Experimental Protocols

Materials and Reagents

-

Thiabendazole (purity >99%)

-

This compound (isotopic purity >99%, chemical purity >95%)[6]

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

-

Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

-

Syringe filters (0.22 µm)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Standard Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Thiabendazole and this compound in methanol to prepare individual stock solutions.

-

Intermediate Standard Solutions (10 µg/mL): Dilute the primary stock solutions with methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the intermediate Thiabendazole standard solution and spiking a constant concentration of this compound internal standard in each. The final solvent for the working standards should be compatible with the initial mobile phase conditions.

Sample Preparation (QuEChERS Method)

-

Homogenization: Homogenize 10 g of the food sample (e.g., fruit puree, vegetable paste).

-

Internal Standard Spiking: Add a known amount of this compound working solution to the homogenized sample.

-

Extraction:

-

Add 10 mL of acetonitrile to the sample in a 50 mL centrifuge tube.

-

Add the QuEChERS extraction salt packet.

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

-

Clean-up (d-SPE):

-

Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing the appropriate d-SPE sorbents.

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 2 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned-up supernatant and dilute it with the initial mobile phase.

-

Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium acetate |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start at 5% B, ramp to 95% B, hold, and return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Gas Flow Rates | Optimized for the specific instrument |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Thiabendazole | 202.1 | 175.1 | 25 |

| 202.1 | 131.1 | 30 | |

| This compound | 206.1 | 179.1 | 25 |

Data Presentation

Calibration Curve

A linear calibration curve should be generated by plotting the peak area ratio of Thiabendazole to this compound against the concentration of Thiabendazole. A typical linear range is 0.1 to 100 ng/mL with a correlation coefficient (r²) > 0.99.

Method Performance

The following table summarizes the typical performance characteristics of the IDMS method for Thiabendazole analysis.

| Parameter | Result |

| Limit of Detection (LOD) | 0.05 µg/kg |

| Limit of Quantification (LOQ) | 0.15 µg/kg |

| Linearity (r²) | > 0.995 |

| Recovery | 95 - 105% |

| Precision (RSD) | < 10% |

Visualizations

Experimental Workflow

Caption: Workflow for Thiabendazole analysis using IDMS.

Metabolic Pathway of Thiabendazole

In mammals, Thiabendazole is primarily metabolized in the liver. The main metabolic pathway involves hydroxylation of the benzimidazole ring, followed by conjugation.[3][7][8]

Caption: Primary metabolic pathway of Thiabendazole.

Conclusion

The Isotope Dilution Mass Spectrometry method using this compound as an internal standard provides a highly accurate, sensitive, and robust approach for the quantification of Thiabendazole in food matrices. This detailed protocol and application note serves as a valuable resource for laboratories seeking to implement reliable and precise analytical methods for pesticide residue testing, ensuring compliance with regulatory standards and safeguarding consumer health. The inherent advantages of IDMS, particularly its ability to mitigate matrix effects, make it the gold standard for challenging analytical applications.

References

- 1. lcms.cz [lcms.cz]

- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiabendazole | C10H7N3S | CID 5430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound (Major) | LGC Standards [lgcstandards.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. New metabolites of thiabendazole and the metabolism of thiabendazole by mouse embryo in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Thiabendazole-d4 in Food Safety Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Thiabendazole-d4 as an internal standard for the quantitative analysis of thiabendazole residues in food matrices. The protocols detailed below are primarily based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Introduction

Thiabendazole (TBZ) is a broad-spectrum benzimidazole fungicide and parasiticide used to control fruit and vegetable diseases, such as mold and rot, both pre- and post-harvest.[1][2] Due to its potential for human toxicity, including being classified as likely to be carcinogenic at high doses by the US Environmental Protection Agency (EPA), regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for thiabendazole in various food commodities.[1][2] Accurate and reliable analytical methods are crucial for monitoring these residues to ensure food safety.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. It compensates for variations in sample preparation, matrix effects, and instrument response, leading to improved accuracy and precision. This document outlines a detailed protocol for the determination of thiabendazole in fruits and vegetables using this compound and LC-MS/MS.

Data Presentation

The following tables summarize the performance of various analytical methods for the determination of thiabendazole in different food matrices. This data is compiled from multiple studies to provide a comparative overview.

Table 1: Performance of HPLC-PDA Methods for Thiabendazole Analysis

| Food Matrix | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Recovery (%) | Reference |

| Solid Foods (Banana & Citrus) | 0.009 | 0.028 | 93.61 - 98.08 | [3] |

| Liquid Foods (Banana & Citrus) | 0.017 | 0.052 | 94.88 - 97.45 | [3] |

Table 2: Performance of LC-MS/MS Methods for Thiabendazole Analysis

| Food Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| Liquid Foods (Banana) | 0.62 µg/mL | 1.83 µg/mL | Not Specified | [3] |

| Fruits and Vegetables | Not Specified | 0.01 mg/kg | 70 - 120 | |

| Olive Oil | Not Specified | 0.01 mg/kg | Not Specified | |

| Water | 0.05 µg/L | 0.05 µg/L | 70 - 110 | [4] |

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS method is a widely used sample preparation technique for the analysis of pesticide residues in food.[1]

Materials:

-

Homogenized fruit or vegetable sample

-

Acetonitrile (ACN)

-

QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate)

-

Dispersive solid-phase extraction (d-SPE) tubes with primary secondary amine (PSA) and MgSO₄

-

This compound internal standard solution (concentration to be optimized, typically 100 ng/mL)

-

50 mL centrifuge tubes

-

15 mL centrifuge tubes

Procedure:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Spike the sample with an appropriate volume of the this compound internal standard solution.

-

Add the QuEChERS extraction salts.

-

Immediately cap and shake the tube vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

Transfer the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing PSA and MgSO₄.

-

Vortex for 30 seconds.

-

Centrifuge at ≥5000 rcf for 2 minutes.

-

Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters (example):

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step. The exact gradient should be optimized for the specific column and instrument.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

MS/MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z (Quantifier) | Product Ion (Q3) m/z (Qualifier) | Collision Energy (eV) |

| Thiabendazole | 202.1 | 175.1 | 131.2 | 35 / 45 |

| This compound | 206.1 | 179.1 | 135.2* | To be optimized |

*Note: The MRM transitions for this compound are predicted based on the fragmentation pattern of Thiabendazole. These transitions should be confirmed and optimized experimentally by infusing a standard solution of this compound into the mass spectrometer.

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound analysis.

Signaling Pathways of Thiabendazole

Thiabendazole's primary antifungal mechanism of action is the inhibition of microtubule assembly in fungal cells by binding to β-tubulin. This disruption of the cytoskeleton affects cell division and intracellular transport.

Caption: Mechanism of action of Thiabendazole via tubulin inhibition.

Recent studies have also suggested that thiabendazole may act as a vascular disrupting agent by causing hyper-activation of the Rho signaling pathway, which is involved in regulating the actin cytoskeleton and cell adhesion.

Caption: Proposed Rho signaling pathway affected by Thiabendazole.

References

- 1. Mechanism of action of the fungicide thiabendazole, 2-(4'-thiazolyl) benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antifungal Activity and Mechanism of Novel Benzimidazole-Containing Flavonol Derivatives as Potential Tubulin Polymerization Inhibitors against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiabendazole | C10H7N3S | CID 5430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analysis of Thiabendazole-d4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sample preparation and analysis of Thiabendazole-d4, a deuterated internal standard for the fungicide and anthelmintic agent Thiabendazole. The following protocols are designed for accurate quantification in various matrices, including animal tissues, fruits and vegetables, and environmental soil samples, primarily utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analysis of this compound in Animal Tissue (Bovine)

This protocol is optimized for the extraction and cleanup of Thiabendazole from bovine muscle, liver, and kidney tissues using Solid-Phase Extraction (SPE) with an isotopic dilution method.

Quantitative Data Summary

| Parameter | Muscle | Liver | Kidney |

| Spiking Levels (µg/kg) | 50, 100, 200 | 50, 100, 200 | 50, 100, 200 |

| Average Recovery (%) | 96 - 103 | 96 - 103 | 96 - 103 |

| Coefficient of Variation (CV %) | 0.7 - 4.8 | 0.7 - 4.8 | 0.7 - 4.8 |

Experimental Protocol

1. Sample Homogenization and Fortification:

-

Weigh 5 g of minced tissue into a 50 mL polypropylene centrifuge tube.

-

Spike the sample with an appropriate volume of this compound internal standard solution.

-

Add 20 mL of pH 7.0 phosphate buffer.

-

Homogenize the mixture for 1 minute using a high-speed homogenizer.

2. Liquid-Liquid Extraction:

-

Add 30 mL of ethyl acetate to the homogenate.

-

Shake vigorously for 15 minutes on a mechanical shaker.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper ethyl acetate layer to a clean tube.

-

Repeat the extraction step with an additional 30 mL of ethyl acetate.

-

Combine the ethyl acetate extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

3. Solid-Phase Extraction (SPE) Cleanup:

-

Reconstitute the dried extract in 5 mL of 1% formic acid in acetonitrile.

-

Condition a cyanopropyl (CN) SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of 1% formic acid in acetonitrile.

-

Load the entire reconstituted sample onto the SPE cartridge.

-

Wash the cartridge with 5 mL of hexane.

-

Elute the analytes with 10 mL of methanol.

-

Evaporate the eluate to dryness under nitrogen.

4. Final Sample Preparation:

-

Reconstitute the final residue in 1 mL of mobile phase (e.g., acetonitrile/water with 0.1% formic acid).

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Workflow Diagram

Caption: Workflow for this compound analysis in animal tissue.

Analysis of this compound in Fruits and Vegetables using QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction of pesticide residues from high-moisture food matrices. This protocol incorporates this compound as an internal standard.

Quantitative Data Summary

| Parameter | Fruits (e.g., Citrus, Apples) | Vegetables (e.g., Leafy Greens) |

| Fortification Levels (mg/kg) | 0.01, 0.05, 0.1 | 0.01, 0.05, 0.1 |

| Average Recovery (%) | 85 - 110 | 80 - 115 |

| Relative Standard Deviation (RSD %) | < 15 | < 20 |

| Limit of Quantification (LOQ) (mg/kg) | 0.01 | 0.01 |

Experimental Protocol

1. Sample Preparation and Extraction:

-

Homogenize a representative portion of the fruit or vegetable sample.

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Spike with the this compound internal standard.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at 3000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA). For samples with high pigment content, C18 or graphitized carbon black (GCB) may be included.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 2 minutes.

3. Final Sample Preparation:

-

Take an aliquot of the cleaned extract and dilute with mobile phase if necessary.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

Workflow Diagram

Caption: QuEChERS workflow for this compound in fruits and vegetables.

Analysis of this compound in Soil using Solid-Phase Extraction (SPE)

This protocol describes a method for the extraction and cleanup of Thiabendazole from soil samples, which can be adapted for the use of this compound as an internal standard for improved accuracy and precision.

Quantitative Data Summary

| Parameter | Soil |

| Fortification Levels (ppm) | 0.01, 0.1, 1.0 |

| Average Recovery (%) | 80 - 105 |

| Relative Standard Deviation (RSD %) | < 15 |

| Limit of Quantification (LOQ) (ppm) | 0.01 |

Experimental Protocol

1. Soil Extraction:

-

Weigh 20 g of sieved soil into a 250 mL flask.

-

Spike with this compound internal standard.

-

Add 50 mL of 1:1 6 N HCl:dimethylformamide (DMF).

-

Shake for 1 hour on a mechanical shaker.

-

Filter the extract through a glass-fiber filter.

2. Liquid-Liquid Partitioning:

-

Transfer the filtrate to a separatory funnel.

-

Adjust the pH to be slightly basic (pH 8-9) with NaOH and sodium carbonate.

-

Partition three times with 100 mL of ethyl acetate.

-

Combine the ethyl acetate layers.

3. Evaporation and Reconstitution:

-

Evaporate the combined ethyl acetate to near dryness using a rotary evaporator.

-

Reconstitute the residue in 10 mL of 10% acetic acid in water.

4. Solid-Phase Extraction (SPE) Cleanup (Optional, if further cleanup is needed):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the reconstituted sample.

-

Wash with water to remove interferences.

-

Elute Thiabendazole with methanol.

-

Evaporate the eluate and reconstitute in mobile phase for LC-MS/MS analysis.

Workflow Diagram

Caption: Workflow for this compound analysis in soil samples.

Application of Thiabendazole-d4 in Pharmacokinetic Studies of Thiabendazole

Introduction

Thiabendazole is a broad-spectrum benzimidazole anthelmintic and fungicide used in both veterinary and human medicine, as well as in agriculture for post-harvest disease control. Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for determining its efficacy and safety. Stable isotope-labeled internal standards are essential for accurate quantification of analytes in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as they can compensate for variations in sample preparation and instrument response. This document provides detailed application notes and protocols for the use of Thiabendazole-d4 as an internal standard in the pharmacokinetic analysis of thiabendazole.

Principle and Application

In pharmacokinetic studies, a known concentration of this compound is spiked into biological samples (e.g., plasma, urine) as an internal standard prior to sample preparation and analysis. Since this compound is chemically identical to thiabendazole, it co-elutes during chromatography and experiences similar ionization and potential matrix effects in the mass spectrometer. However, due to its higher mass, it can be distinguished from the unlabeled thiabendazole. By comparing the peak area ratio of thiabendazole to this compound, precise and accurate quantification of thiabendazole in the unknown samples can be achieved.

Experimental Protocols

In-Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of thiabendazole after oral administration.

a. Animal Model:

-

Species: Sprague-Dawley rats (male, 8-10 weeks old)

-

Housing: Maintained in a controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water.[1] Animals should be fasted overnight before dosing.

b. Dosing Solution Preparation:

-

Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) in deionized water.[1]

-

Preparation: Prepare a suspension of thiabendazole in the 0.5% CMC vehicle to the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 10 mL/kg dosing volume). Ensure the suspension is homogenous by vortexing and/or sonicating before administration.

c. Administration:

-

Administer the thiabendazole suspension to the rats via oral gavage at a dose of 100 mg/kg body weight.[2]

d. Blood Sample Collection:

-